2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
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Overview
Description
Anti-2-Boc-2-azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester: is a chemical compound with the molecular formula C14H23NO4. It is a derivative of azabicycloheptane, a bicyclic structure containing nitrogen. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-2-Boc-2-azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by esterification of the carboxylic acid group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azabicycloheptane derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, anti-2-Boc-2-azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester is used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its bicyclic structure, which mimics natural substrates .
Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system .
Industry: In the chemical industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of anti-2-Boc-2-azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]heptane: Lacks the Boc and ester groups, making it less versatile in synthetic applications.
Boc-2-azabicyclo[2.2.1]heptane: Similar but without the ester group, affecting its reactivity and applications.
Ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate: Lacks the Boc group, making it less stable under certain conditions.
Uniqueness: Anti-2-Boc-2-azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester is unique due to the presence of both Boc and ester groups, which enhance its stability and reactivity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
745836-22-0 |
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Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-O-tert-butyl 7-O-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(11)15(8-9)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10-,11?/m1/s1 |
InChI Key |
SFCFZVQNPNMCIT-DIOIDXFWSA-N |
Isomeric SMILES |
CCOC(=O)C1[C@@H]2CC[C@H]1N(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1C2CCC1N(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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